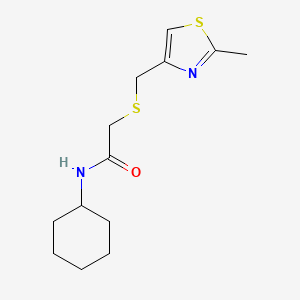

n-Cyclohexyl-2-(((2-methylthiazol-4-yl)methyl)thio)acetamide

Description

Properties

Molecular Formula |

C13H20N2OS2 |

|---|---|

Molecular Weight |

284.4 g/mol |

IUPAC Name |

N-cyclohexyl-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]acetamide |

InChI |

InChI=1S/C13H20N2OS2/c1-10-14-12(8-18-10)7-17-9-13(16)15-11-5-3-2-4-6-11/h8,11H,2-7,9H2,1H3,(H,15,16) |

InChI Key |

CGIOUYFSKZLSQN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CS1)CSCC(=O)NC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Hantzsch Thiazole Synthesis Approach

The Hantzsch thiazole synthesis, a classical method for constructing thiazole rings, involves the reaction of α-halocarbonyl compounds with thioamides or thiourea. For n-cyclohexyl-2-(((2-methylthiazol-4-yl)methyl)thio)acetamide, this method proceeds via:

Thiazole Ring Formation :

Functionalization :

- Reduction of the carboxylate to a hydroxymethyl group using lithium aluminum hydride (LiAlH$$_4$$).

- Thioether formation via alkylation with cyclohexyl-2-bromoacetamide in the presence of potassium carbonate (K$$2$$CO$$3$$) in acetone.

Key Conditions :

Robinson–Gabriel Cyclization Method

The Robinson–Gabriel method employs cyclodehydration of acylated aminoketones using phosphorus pentasulfide (P$$2$$S$$5$$). Applied to this compound:

Intermediate Synthesis :

- Preparation of N-cyclohexyl-2-(chloroacetyl)acetamide by reacting cyclohexylamine with chloroacetyl chloride.

- Condensation with 2-methyl-4-mercaptomethylthiazole, synthesized separately via Hantzsch method.

Cyclization :

Advantages :

- High regioselectivity for thiazole formation.

- Compatibility with heat-sensitive functional groups.

Limitations :

Stepwise Assembly via Thioether Linkage

This modular approach constructs the thioether bond before assembling the thiazole ring:

Thioether Formation :

- Reacting cyclohexyl-2-mercaptoacetamide with 4-(bromomethyl)-2-methylthiazole in tetrahydrofuran (THF) using triethylamine (Et$$_3$$N) as a base.

Thiazole Ring Optimization :

Conditions :

- Solvent: THF or dichloromethane (DCM).

- Temperature: Room temperature to 50°C.

- Yield: 75–80% after column chromatography.

Alternative Pathways Using Halogenated Intermediates

Recent patents disclose halogenation strategies for streamlining synthesis:

α-Halogenation of β-Keto Esters :

Functional Group Interconversion :

Key Innovations :

- Use of microwave irradiation to accelerate cyclization (20 minutes vs. 12 hours conventionally).

- Halogenated intermediates enable late-stage diversification.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Hantzsch Synthesis | 68–72 | Scalable, established protocol | Multi-step, moderate purity |

| Robinson–Gabriel | 55–60 | High regioselectivity | Moisture-sensitive reagents |

| Stepwise Assembly | 75–80 | Modular, high purity | Requires pre-formed thiazole |

| Halogenation-Mediated | 70–75 | Late-stage diversification | Complex purification |

Optimization Insights :

Chemical Reactions Analysis

Types of Reactions

n-Cyclohexyl-2-(((2-methylthiazol-4-yl)methyl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its biological activity.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s properties.

Substitution: This reaction can replace one functional group with another, modifying the compound’s reactivity and interactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

n-Cyclohexyl-2-(((2-methylthiazol-4-yl)methyl)thio)acetamide has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential anticancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n-Cyclohexyl-2-(((2-methylthiazol-4-yl)methyl)thio)acetamide involves its interaction with specific molecular targets and pathways. It may inhibit the biosynthesis of certain bacterial lipids, leading to antimicrobial effects. In cancer research, it may interfere with cell proliferation pathways, inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Research Findings and Gaps

- Synthetic Challenges: Thioacetamide derivatives often require HATU-mediated coupling or thiouracil cyclization . Yields vary significantly (37–90%) depending on substituent steric effects .

Biological Data Limitations :

- While 1Z105 and 2B182C have in vivo adjuvant data , the antimicrobial or TLR4 activity of the target compound remains uncharacterized.

Biological Activity

n-Cyclohexyl-2-(((2-methylthiazol-4-yl)methyl)thio)acetamide is a compound of interest due to its unique structural features and potential biological activities. This compound comprises a cyclohexyl group, a thiazole moiety, and an acetamide functional group, which collectively contribute to its pharmacological properties. The thiazole ring is known for its diverse biological activities, particularly in antimicrobial and anti-inflammatory domains.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features:

- A cyclohexyl group that enhances lipophilicity.

- A thiazole ring substituted at the 2-position with a methyl group.

- An acetamide group linked via a thioether bond.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings often exhibit significant antimicrobial properties. This compound has shown promising results against various pathogens, including Mycobacterium tuberculosis . The thiazole moiety is particularly known for its ability to interact with microbial targets, making it a candidate for further pharmacological studies .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory activity. Similar thiazole derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Preliminary studies indicate that this compound may possess COX-inhibiting properties, warranting further investigation into its therapeutic applications in inflammatory diseases .

Case Studies

- Anticancer Activity : A study synthesized various thiazole derivatives and evaluated their anticancer activity against A549 and C6 tumor cell lines. While the focus was not solely on this compound, the findings suggest that compounds with similar structures can induce apoptosis in cancer cells, highlighting the potential of thiazole-containing compounds in cancer therapy .

- Binding Affinity Studies : Interaction studies have been conducted to assess the binding affinity of this compound to specific enzymes or receptors involved in cell signaling pathways. These studies are crucial for understanding the compound's mechanism of action and therapeutic potential .

Comparative Analysis

The following table compares this compound with other related compounds based on their notable activities:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, Anti-inflammatory |

| 4-Methylthiazole | Structure | Antimicrobial |

| Thiazole Derivatives | Structure | Antimicrobial and anti-inflammatory |

| 5-(Thiazol-4-yl)-1H-pyrazole | Structure | Antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.